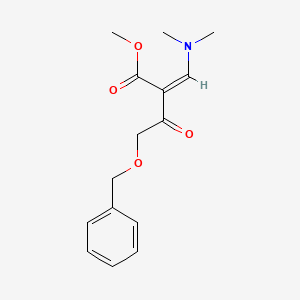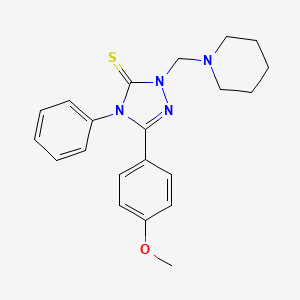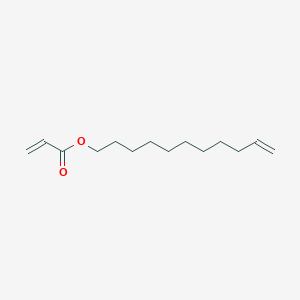![molecular formula C14H11FN2O5S2 B13351542 Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]- CAS No. 30880-77-4](/img/structure/B13351542.png)
Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11FN2O5S2 and a molecular weight of 370.38 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group, a nitrophenyl thioether, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrothiophenol with chloroacetyl chloride to form 2-(4-nitrophenylthio)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, particularly enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic and research purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.
Uniqueness
The presence of the sulfonyl fluoride group in 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride makes it particularly reactive towards nucleophiles, providing unique opportunities for covalent modification of biomolecules. This reactivity is not as pronounced in the corresponding sulfonyl chloride or bromide derivatives, highlighting the distinct chemical behavior of the sulfonyl fluoride group.
Propriétés
Numéro CAS |
30880-77-4 |
|---|---|
Formule moléculaire |
C14H11FN2O5S2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
4-[[2-(4-nitrophenyl)sulfanylacetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S2/c15-24(21,22)13-7-1-10(2-8-13)16-14(18)9-23-12-5-3-11(4-6-12)17(19)20/h1-8H,9H2,(H,16,18) |
Clé InChI |
HFKDFHUQBQAXHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351499.png)




![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)




